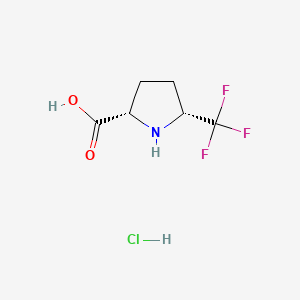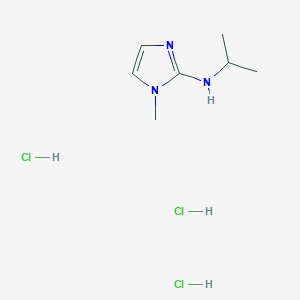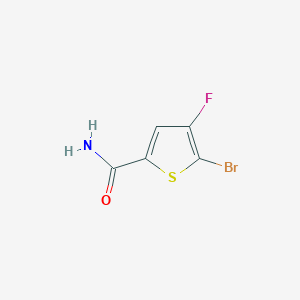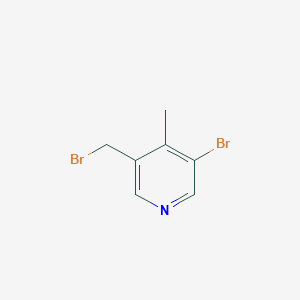
5-Boronoisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boronoisoquinoline-3-carboxylic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to an isoquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boronoisoquinoline-3-carboxylic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters . Another method involves the use of Grignard reagents followed by carboxylation to form the desired carboxylic acid .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Boronoisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
5-Boronoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Boronoisoquinoline-3-carboxylic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of an enzyme and inhibit its activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Isoquinoline-3-carboxylic acid: This compound shares the isoquinoline ring system but lacks the boronic acid group.
Pinacol boronic esters: These compounds are also boronic acids but have different structural features and reactivity.
Uniqueness: 5-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of both the boronic acid group and the isoquinoline ring system. This combination of functional groups provides it with distinct reactivity and makes it a valuable building block in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C10H8BNO4 |
|---|---|
Poids moléculaire |
216.99 g/mol |
Nom IUPAC |
5-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-7-6(5-12-9)2-1-3-8(7)11(15)16/h1-5,15-16H,(H,13,14) |
Clé InChI |
AAXGQLADVAGFAB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)


![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)






![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)


